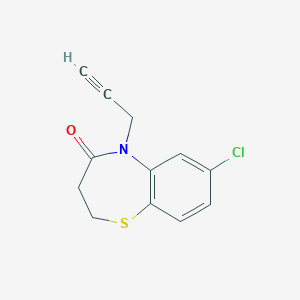

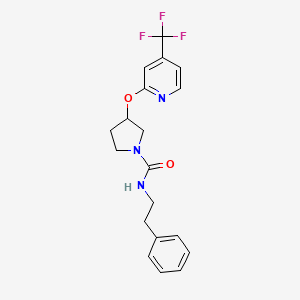

![molecular formula C21H20N6O5 B2579885 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396815-77-2](/img/structure/B2579885.png)

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antiviral Activities

Researchers have developed new synthetic routes to create novel benzamide-based compounds, including derivatives that are structurally related to the specified chemical. These compounds have shown significant antiviral activities, particularly against avian influenza virus H5N1, demonstrating their potential as antiviral agents. The synthesis involves reactions of benzoyl isothiocyanate with various reagents, leading to compounds with promising antiviral properties (Hebishy et al., 2020).

Antibacterial and Biofilm Inhibition

A study focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which were evaluated for their antibacterial efficacy and ability to inhibit bacterial biofilms. These compounds, particularly those with specific substitutions, displayed potent antibacterial activities and were effective in inhibiting biofilms, a crucial factor in combating bacterial resistance (Mekky & Sanad, 2020).

Antimicrobial Activity

The antimicrobial efficacy of new piperazine and triazolo-pyrazine derivatives was assessed, revealing that certain compounds possess superior antimicrobial activity. This underscores the potential of these derivatives as candidates for developing new antimicrobial agents. The study highlighted the synthesis approach and the evaluation against various microbial strains, offering insights into their action mechanism and potential applications (Patil et al., 2021).

Anti-tubercular Agents

Another research initiative aimed at designing and synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives to combat tuberculosis. Several of these derivatives exhibited significant anti-tubercular activity, indicating their potential as novel therapeutic agents against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Piperazine Synthesis Advances

The synthesis of piperazine, a core component of the compound , has been the focus of recent advances, highlighting methods for constructing the piperazine ring system. This research provides valuable insights into the synthesis of carbon-substituted piperazines, which are prevalent in pharmaceutical compounds, including those with potential for treating various diseases (Gettys et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have shown anticonvulsant activity, suggesting potential targets within the gabaergic neurotransmission system .

Mode of Action

Related compounds have been found to influence gabaergic neurotransmission, which could suggest a similar mechanism .

Biochemical Pathways

It is plausible that it may interact with pathways related to gabaergic neurotransmission, given the observed effects of similar compounds .

Result of Action

Related compounds have been found to induce apoptosis and cause cell cycle arrests in certain cell lines .

Propriétés

IUPAC Name |

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O5/c28-19(15-10-22-3-4-23-15)25-21-24-16(12-30-21)20(29)27-7-5-26(6-8-27)11-14-1-2-17-18(9-14)32-13-31-17/h1-4,9-10,12H,5-8,11,13H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITSCEYGWIELJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)

![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)

![Ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2579807.png)

![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)